4-Chloro-2-methylpyridine 1-oxide
Overview
Description
4-Chloro-2-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen, forming an N-oxide. This compound is known for its stability under acidic conditions and its ability to form complexes with various metal ions, making it valuable in different scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyridine 1-oxide typically involves the oxidation of 4-chloro-2-methylpyridine. One common method includes the use of hydrogen peroxide and urea in tetrahydrofuran (THF) as the solvent. The reaction is initiated by cooling the mixture to 0°C, followed by the addition of trifluoroacetic anhydride. The reaction mixture is then allowed to warm to room temperature, and the completion of the reaction is monitored by liquid chromatography-mass spectrometry (LCMS). The product is purified by flash chromatography on silica gel .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as the use of inert atmospheres and proper handling of reagents, are crucial to ensure the safe production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: It can be reduced to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Formation of pyridine N-oxides with additional functional groups.
Reduction: Formation of 4-chloro-2-methylpyridine.
Substitution: Formation of various substituted pyridines
Scientific Research Applications
4-Chloro-2-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in the extraction of actinides and lanthanides from nuclear waste.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyridine 1-oxide involves its ability to form complexes with metal ions. The oxygen atom in the N-oxide group acts as a donor, coordinating with metal ions to form stable complexes. This property is particularly useful in the extraction and separation of metal ions from mixtures. The compound’s reactivity is influenced by the electronic effects of the chlorine and methyl groups, which can affect its interaction with other molecules and reagents .
Comparison with Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 2-Chloro-5-methylpyridine N-oxide
- 4-Chloro-2,3-dimethylpyridine 1-oxide
Comparison: 4-Chloro-2-methylpyridine 1-oxide is unique due to its specific substitution pattern, which influences its chemical reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming stable complexes with metal ions, making it particularly valuable in nuclear waste management and other applications requiring selective metal ion extraction .
Properties
IUPAC Name |
4-chloro-2-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILJAVYTROIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480670 | |
Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-08-2 | |
Record name | 4-Chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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